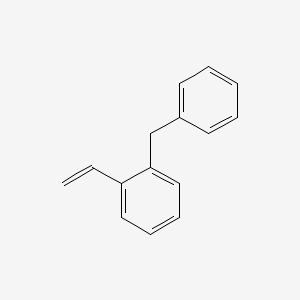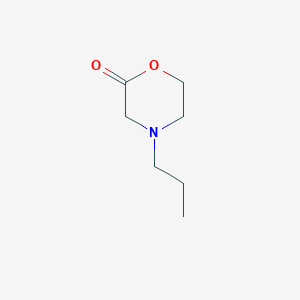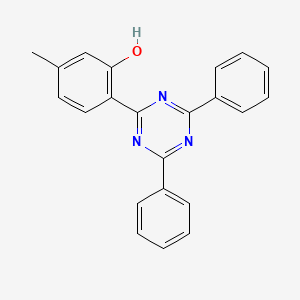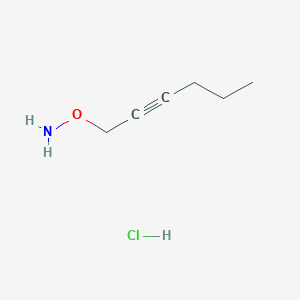![molecular formula C19H20N4O4S B14264567 1H-Indole, 3-(2-azidoethyl)-6,7-dimethoxy-1-[(4-methylphenyl)sulfonyl]- CAS No. 153718-70-8](/img/structure/B14264567.png)
1H-Indole, 3-(2-azidoethyl)-6,7-dimethoxy-1-[(4-methylphenyl)sulfonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole, 3-(2-azidoethyl)-6,7-dimethoxy-1-[(4-methylphenyl)sulfonyl]- is a synthetic organic compound belonging to the class of indole derivatives. Indoles are a prevalent class of heterocyclic compounds found in nature, with the core structure containing a benzene ring fused with a pyrrole ring.
Preparation Methods
The synthesis of 1H-Indole, 3-(2-azidoethyl)-6,7-dimethoxy-1-[(4-methylphenyl)sulfonyl]- typically involves multistep organic reactions. One potential route involves reacting a substituted indole with a bromoethane derivative, followed by conversion of the bromide group to an azide using sodium azide (NaN3). The general synthetic route can be summarized as follows:
Starting Material: Substituted indole
Reaction with Bromoethane Derivative: The substituted indole reacts with a bromoethane derivative to form an intermediate.
Conversion to Azide: The intermediate is then treated with sodium azide (NaN3) to form the final product.
Chemical Reactions Analysis
1H-Indole, 3-(2-azidoethyl)-6,7-dimethoxy-1-[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:
Substitution Reactions: The azide group (-N3) can participate in substitution reactions, particularly click chemistry, which involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.
Oxidation and Reduction:
Major Products: The major products formed from these reactions include triazoles and other derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
1H-Indole, 3-(2-azidoethyl)-6,7-dimethoxy-1-[(4-methylphenyl)sulfonyl]- has several scientific research applications, including:
Medicinal Chemistry: The compound is used in the development of new therapeutic agents due to its potential biological activity.
Bioconjugation: The azide group allows for efficient and specific attachment to other biomolecules, such as proteins or antibodies, using click chemistry.
Chemical Biology: The compound is used in studies involving the modification of biomolecules and the investigation of biological pathways.
Mechanism of Action
The mechanism of action of 1H-Indole, 3-(2-azidoethyl)-6,7-dimethoxy-1-[(4-methylphenyl)sulfonyl]- involves its interaction with molecular targets and pathways in biological systems. The azide group allows for the formation of covalent bonds with target molecules, facilitating the study of biological processes and the development of new therapeutic agents.
Comparison with Similar Compounds
1H-Indole, 3-(2-azidoethyl)-6,7-dimethoxy-1-[(4-methylphenyl)sulfonyl]- can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth.
Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.
5-Fluoroindole: A synthetic indole derivative used in medicinal chemistry.
The uniqueness of 1H-Indole, 3-(2-azidoethyl)-6,7-dimethoxy-1-[(4-methylphenyl)sulfonyl]- lies in its azide group, which allows for specific bioconjugation applications and the study of biological processes using click chemistry.
Properties
CAS No. |
153718-70-8 |
|---|---|
Molecular Formula |
C19H20N4O4S |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
3-(2-azidoethyl)-6,7-dimethoxy-1-(4-methylphenyl)sulfonylindole |
InChI |
InChI=1S/C19H20N4O4S/c1-13-4-6-15(7-5-13)28(24,25)23-12-14(10-11-21-22-20)16-8-9-17(26-2)19(27-3)18(16)23/h4-9,12H,10-11H2,1-3H3 |
InChI Key |
LGHUSICQMVIHRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C(=C(C=C3)OC)OC)CCN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide, n-[2-(5-bromo-1h-pyrrolo[2,3-b]pyridin-3-yl)ethyl]-](/img/structure/B14264492.png)
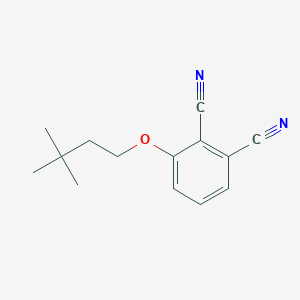
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-2,3-dihydro-2-methoxy-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B14264503.png)
![4-{[1-(Triphenylmethyl)-1H-imidazol-4-yl]methyl}piperidine](/img/structure/B14264509.png)
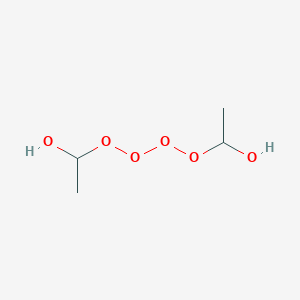
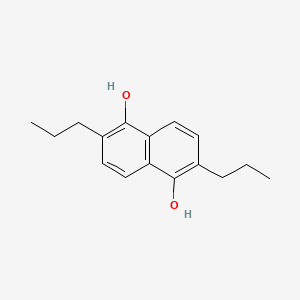
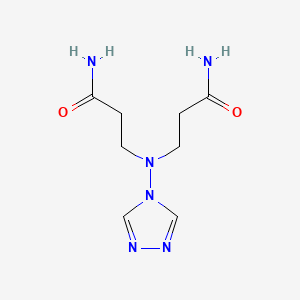
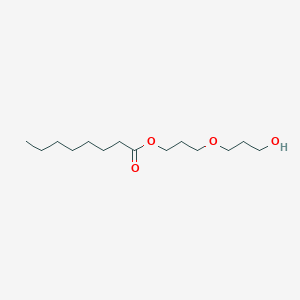
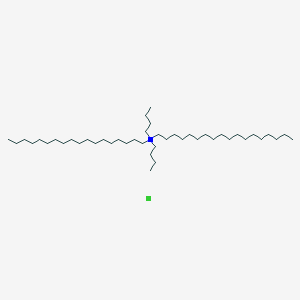
![3-[(4-Methylphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B14264561.png)
